molecular formula C29H23N3O3S B2930668 2-(naphthalen-2-yloxy)-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide CAS No. 476459-50-4

2-(naphthalen-2-yloxy)-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide

Cat. No.: B2930668
CAS No.: 476459-50-4
M. Wt: 493.58
InChI Key: NAIQLKUNCCWAFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Naphthalen-2-yloxy)-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a structurally complex acetamide derivative featuring a naphthalen-2-yloxy group linked via an acetamide bridge to a dihydrothieno[3,4-c]pyrazol core substituted with a 4-phenoxyphenyl moiety. While direct biological data for this compound are unavailable in the provided literature, structurally related analogs (e.g., thienopyrazol- and triazol-containing acetamides) exhibit diverse pharmacological activities, including antimicrobial and anti-inflammatory properties .

Properties

IUPAC Name

2-naphthalen-2-yloxy-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23N3O3S/c33-28(17-34-25-13-10-20-6-4-5-7-21(20)16-25)30-29-26-18-36-19-27(26)31-32(29)22-11-14-24(15-12-22)35-23-8-2-1-3-9-23/h1-16H,17-19H2,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAIQLKUNCCWAFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)OC4=CC=CC=C4)NC(=O)COC5=CC6=CC=CC=C6C=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(naphthalen-2-yloxy)-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide represents a novel class of synthetic compounds that have garnered attention for their potential biological activities. This article explores the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

C24H24N2O3S\text{C}_{24}\text{H}_{24}\text{N}_2\text{O}_3\text{S}

This structure features a naphthalene moiety linked to a thieno[3,4-c]pyrazole derivative, indicating potential interactions with various biological targets.

Biological Activity Overview

Recent studies suggest that this compound exhibits a range of biological activities, including:

  • Anticancer Activity : Preliminary evaluations indicate that the compound may inhibit cancer cell proliferation.
  • Anti-inflammatory Effects : The thieno[3,4-c]pyrazole scaffold is known for its anti-inflammatory properties.
  • PPARγ Agonism : Similar compounds have shown activity as partial agonists for PPARγ, which is crucial in glucose metabolism and fat cell differentiation.

The proposed mechanisms through which this compound operates include:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
  • Modulation of Inflammatory Pathways : By targeting specific inflammatory mediators, it may reduce inflammation in various tissues.
  • Interaction with Nuclear Receptors : The thieno[3,4-c]pyrazole structure suggests potential binding to nuclear receptors like PPARγ.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and derivatives:

  • Anticancer Studies :
    • A study on dihydropyrano[2,3-c]pyrazoles demonstrated significant anticancer activity with IC50 values ranging from 0.03 mM, indicating strong inhibitory effects on cancer cell lines .
    • Another study highlighted the synthesis and evaluation of pyrazole derivatives that exhibited promising anticancer properties .
  • Anti-inflammatory Activity :
    • Research on pyrazole derivatives has shown anti-inflammatory effects comparable to established anti-inflammatory drugs, with specific compounds displaying IC50 values as low as 1.2 nM against inflammatory mediators .
  • PPARγ Agonism :
    • Compounds similar to the target molecule have been identified as PPARγ partial agonists, suggesting that the new compound could also exhibit similar metabolic benefits .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cancer cell proliferation
Anti-inflammatoryReduced inflammatory mediator levels
PPARγ AgonismModulation of glucose metabolism

Comparison with Similar Compounds

Structural Features

Target Compound

  • Core Structure: 4,6-dihydro-2H-thieno[3,4-c]pyrazol (a fused thiophene-pyrazole system).
  • Substituents: Naphthalen-2-yloxy group attached to the acetamide. 4-Phenoxyphenyl group at the pyrazole C2 position.
  • Key Functional Groups: Acetamide (–NHCO–), ether (–O–), and aromatic systems (naphthalene, phenoxyphenyl).

Analog 1 : N-(furan-2-ylmethyl)-2-(3-(2-(4-methoxyphenoxy)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide

  • Core Structure: Same thieno[3,4-c]pyrazol system.
  • Substituents: 4-Methoxyphenoxy group instead of naphthalen-2-yloxy. Furylmethyl group at the acetamide nitrogen.
  • Key Functional Groups : Methoxy (–OCH₃), furan, and acetamide.

Analog 2 : 2-([1,1'-biphenyl]-4-yl)-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide

  • Core Structure: Thieno[3,4-c]pyrazol.
  • Substituents :
    • Biphenyl group instead of naphthalen-2-yloxy.
    • m-Tolyl (methyl-substituted phenyl) at pyrazole C2.
  • Key Functional Groups : Biphenyl, methyl group.
Table 1. Structural Comparison
Feature Target Compound Analog 1 Analog 2
Core Thieno[3,4-c]pyrazol Thieno[3,4-c]pyrazol Thieno[3,4-c]pyrazol
Acetamide Substituent Naphthalen-2-yloxy 4-Methoxyphenoxy Biphenyl-4-yl
Pyrazole C2 Group 4-Phenoxyphenyl m-Tolyl
Additional Groups Furylmethyl

Target Compound

However, based on related thienopyrazol derivatives (e.g., ), a plausible route involves:

Carbodiimide-mediated coupling: Reacting a thienopyrazol amine with 2-(naphthalen-2-yloxy)acetic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .

Cyclization: Formation of the thieno[3,4-c]pyrazol core via intramolecular cyclization under acidic or basic conditions .

Analog 1

  • Method: Carbodiimide coupling between 2-(4-methoxyphenoxy)acetic acid and a thienopyrazol amine.
  • Conditions : EDC, dichloromethane, triethylamine at 273 K.

Analog 3 : N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide

  • Method : Cu(OAc)₂-catalyzed 1,3-dipolar cycloaddition between azides and alkynes ("click chemistry").
  • Conditions: Room temperature, tert-butanol/water solvent .

Physicochemical Properties

Target Compound

  • Hydrogen Bonding : Likely forms N–H⋯O/N interactions due to the acetamide group and ether oxygen, similar to the R₂²(8) motif observed in .
  • Solubility : Moderate in polar aprotic solvents (e.g., DMSO) due to aromatic bulk.

Analog 1

  • IR Data : C=O stretch at ~1670 cm⁻¹ (cf. 1671–1682 cm⁻¹ in ) .

Analog 4 : 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

  • Crystal Packing : Inversion dimers via N–H⋯N bonds (R₂²(8) motif).
  • Melting Point : 459–461 K, indicating high thermal stability.
Table 3. Spectroscopic and Physical Properties
Compound IR (C=O stretch, cm⁻¹) Melting Point (K) Hydrogen Bonding Motif
Target Compound ~1675 (inferred) Not reported Likely R₂²(8)
Analog 1 ~1670 Not reported Not characterized
Analog 4 1678 459–461 R₂²(8)

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing 2-(naphthalen-2-yloxy)-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound’s synthesis likely involves multi-step reactions, including nucleophilic substitution, cyclization, and condensation. For analogous acetamide derivatives, copper-catalyzed 1,3-dipolar cycloaddition (click chemistry) in a tert-BuOH/H₂O solvent system (3:1 ratio) with 10 mol% Cu(OAc)₂ at room temperature has been effective for constructing triazole or pyrazole cores . Optimize yields by monitoring reaction progress via TLC (hexane:ethyl acetate = 8:2) and adjusting pH or catalyst loading. Post-reaction purification via recrystallization (ethanol) ensures product integrity .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :

  • IR Spectroscopy : Confirm functional groups (e.g., C=O at ~1670 cm⁻¹, NH at ~3260 cm⁻¹) to validate acetamide and aromatic ether moieties .
  • NMR : Analyze aromatic proton environments (e.g., δ 7.2–8.4 ppm for naphthalene protons) and coupling patterns (e.g., doublets for para-substituted phenoxyphenyl groups). Cross-validate with ¹³C NMR for carbonyl carbons (δ ~165 ppm) and heterocyclic carbons .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <1 ppm error to confirm molecular formula .

Q. Which in vitro assays are suitable for preliminary biological evaluation of this compound?

  • Methodological Answer : Screen for antitumor activity using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1–100 μM. For antimicrobial testing, employ broth microdilution (MIC determination) against Gram-positive/negative strains. Include positive controls (e.g., doxorubicin for cytotoxicity, ciprofloxacin for bacteria) and triplicate measurements to ensure reproducibility .

Advanced Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR absorptions) during structural elucidation?

  • Methodological Answer : Contradictions often arise from conformational flexibility or impurities. For example, if a singlet for –OCH₂– appears as a multiplet, consider rotational isomerism or solvent effects. Use 2D NMR (COSY, HSQC) to assign overlapping signals. If IR C=O stretches deviate, check for hydrogen bonding by comparing spectra in solid-state (KBr pellet) vs. solution (ATR) . Cross-reference with X-ray crystallography (if crystals are obtainable) for unambiguous confirmation .

Q. What computational strategies can predict the compound’s reactivity in novel synthetic pathways or biological targets?

  • Methodological Answer :

  • Reactivity Prediction : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify electrophilic/nucleophilic sites. Software like Gaussian or ORCA can model transition states for cycloaddition or nucleophilic substitution steps .
  • Docking Studies : Perform molecular docking (AutoDock Vina, Schrödinger) to predict binding affinities for targets like kinases or GPCRs. Validate with MD simulations (GROMACS) to assess stability of ligand-receptor complexes .

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s bioactivity?

  • Methodological Answer :

  • Modification Sites : Replace the naphthalenyloxy group with substituted aryl ethers (e.g., electron-withdrawing NO₂ or electron-donating OCH₃) to assess electronic effects. Vary the thienopyrazole core with methyl/chloro substituents to probe steric impacts .
  • Data Analysis : Use multivariate regression to correlate substituent parameters (Hammett σ, π) with IC₅₀ values. Cluster bioactivity data using PCA to identify key structural determinants .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.